Product packaging for Boc-CH2Ph-Leu-NH2(Cat. No.:CAS No. 126409-30-1)

Boc-CH2Ph-Leu-NH2

Cat. No.: B12780218
CAS No.: 126409-30-1
M. Wt: 525.7 g/mol
InChI Key: FACAUYLYCYUNSS-RSYZFUPGSA-N
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Description

Evolution of Peptide Chemistry and Peptidomimetics in Modern Organic Synthesis

Peptides play a crucial role in a vast array of physiological processes, including metabolism, immune defense, and cell signaling. wjarr.comfrontiersin.org Their high potency and specificity make them attractive starting points for drug discovery. frontiersin.org However, the therapeutic application of natural peptides is often hampered by several drawbacks, such as rapid degradation by proteases, poor absorption, and fast clearance from the body. wjarr.comnih.gov

To address these challenges, the field of peptide chemistry has undergone a significant evolution, leading to the development of peptidomimetics. wjarr.comnih.gov These are synthetic molecules that replicate the essential structural elements of a peptide required for biological activity but are designed to have improved drug-like properties. nih.gov Synthetic strategies for creating peptidomimetics are continually advancing, allowing for the creation of molecules with enhanced metabolic stability, better bioavailability, and increased affinity and selectivity for their targets. wjarr.comfrontiersin.org This involves various modifications, such as altering the peptide backbone, introducing unnatural amino acids, or creating cyclic structures. wjarr.complos.org

Strategic Importance of Highly Modified Peptide Scaffolds, e.g., N-Boc Protected Hexanoyl-Leucine Amide Derivatives

Highly modified peptide scaffolds are of strategic importance in the development of new therapeutics. nih.govresearchgate.net These scaffolds serve as a framework upon which chemical diversity can be built, leading to the discovery of potent and selective inhibitors of biological targets. plos.org By incorporating non-natural moieties, these scaffolds can interact with surfaces outside the typical peptide-binding cleft, potentially leading to greater specificity. plos.org

An example of such a scaffold is seen in derivatives of N-Boc protected hexanoyl-leucine amide. The core structure, which can be systematically modified, provides a platform for exploring structure-activity relationships. For instance, the compound L-364,505, chemically known as 6-Phenyl-5-(N-butyloxycarbonylphenylalaninylphenylalaninylamino)-4-hydroxy-2-benzyl-1-(leucinylphenylalaninylamino)-hexanone, is a complex synthetic peptide that has been studied for its biological activities. ontosight.ai Another related compound, L 682679, with the chemical name N-{(2R,4S,5S)-2-Benzyl-5-[(Tert-Butoxycarbonyl)amino]-4-Hydroxy-6-Phenylhexanoyl}-L-Leucyl-L-Phenylalaninamide, is an inhibitor of certain biochemical pathways. ontosight.ai These examples underscore the value of modified peptide scaffolds in generating molecules with potential therapeutic applications.

The strategic modification of these scaffolds can involve the addition of various chemical groups to enhance binding affinity and other pharmacological properties. plos.orgacs.org This approach allows for the systematic optimization of lead compounds to improve their efficacy and develop them into clinical candidates. researchtrends.net

Role of Amine Protecting Groups in Synthetic Accessibility, Emphasizing the tert-Butoxycarbonyl (Boc) Group

The synthesis of complex peptides and peptidomimetics would be impossible without the use of protecting groups. These chemical moieties are used to temporarily block reactive functional groups, preventing them from participating in unwanted side reactions during the step-wise assembly of the molecule. americanpeptidesociety.orglibretexts.org Of particular importance is the protection of the α-amino group of amino acids.

The tert-Butoxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, especially in peptide synthesis. ontosight.aigoogle.com Its popularity stems from the ease with which it can be introduced and subsequently removed under specific and mild conditions. ontosight.ai The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.orggoogle.com

The key advantage of the Boc group is its stability under a variety of reaction conditions, yet it can be readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.orgresearchgate.net This acid-lability allows for the selective deprotection of the α-amino group, enabling the next amino acid in the sequence to be coupled. researchgate.net While other protecting group strategies exist, such as the Fmoc (fluorenylmethyloxycarbonyl) strategy which utilizes base-labile groups, the Boc strategy remains advantageous in specific scenarios, such as the synthesis of hydrophobic peptides or those containing certain ester or thioester moieties. americanpeptidesociety.orgresearchgate.netspringernature.com The use of the Boc protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of peptides and their analogs. researchgate.netspringernature.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H43N3O5 B12780218 Boc-CH2Ph-Leu-NH2 CAS No. 126409-30-1

Properties

CAS No.

126409-30-1

Molecular Formula

C30H43N3O5

Molecular Weight

525.7 g/mol

IUPAC Name

tert-butyl N-[(2S,3S,5R)-6-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-hydroxy-6-oxo-1-phenylhexan-2-yl]carbamate

InChI

InChI=1S/C30H43N3O5/c1-20(2)16-25(27(31)35)32-28(36)23(17-21-12-8-6-9-13-21)19-26(34)24(18-22-14-10-7-11-15-22)33-29(37)38-30(3,4)5/h6-15,20,23-26,34H,16-19H2,1-5H3,(H2,31,35)(H,32,36)(H,33,37)/t23-,24+,25+,26+/m1/s1

InChI Key

FACAUYLYCYUNSS-RSYZFUPGSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O

Origin of Product

United States

Advanced Synthetic Strategies and Methodologies for N Boc Protected Hexanoyl Leucine Amide Derivatives

De Novo Construction of the Complex Hexanoyl Backbone

The foundation of the synthesis is the creation of a hexanoyl carboxylic acid moiety that is appropriately functionalized with benzyl (B1604629) and hydroxyl groups at specific, stereochemically-defined positions. This requires advanced synthetic methods to control the three-dimensional arrangement of atoms.

Stereoselective Formation of Multi-Chiral Centers and Benzyl Moieties

The introduction of multiple chiral centers and a benzyl group onto a hexanoyl framework is a significant synthetic challenge. Asymmetric synthesis techniques are employed to ensure the desired stereoisomer is formed with high purity. One common strategy involves the use of chiral auxiliaries, which are temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction.

Another powerful approach is substrate-controlled diastereoselective alkylation. An enolate can be generated from a chiral ester or amide derivative of a shorter carboxylic acid. The inherent chirality of the starting material directs the approach of an electrophile, such as benzyl bromide, to one face of the enolate, thereby establishing a new stereocenter with a high degree of stereoselectivity. Following the alkylation, the chiral auxiliary can be cleaved to reveal the chiral benzyl-substituted carboxylic acid. Asymmetric synthesis of α-alkyl-α-hydroxyl phenyl acetic acid has been accomplished using readily available and inexpensive chiral starting materials. researchgate.net

Strategic Incorporations of Hydroxyl Functionality

The incorporation of a hydroxyl group with specific stereochemistry is critical. This is often achieved through the stereoselective reduction of a ketone precursor. For instance, a keto-hexanoate intermediate can be reduced using a variety of chiral reducing agents. Reagents such as those used in Noyori asymmetric hydrogenation or borane-based reductions in the presence of chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction) can convert a ketone to a secondary alcohol with excellent enantioselectivity.

Alternatively, an asymmetric aldol (B89426) reaction can be employed to simultaneously form a carbon-carbon bond and a stereodefined hydroxyl group. The synthesis of a related compound, benzyl 6-hydroxyhexanoate, demonstrates a pathway where the hydroxyl group can be protected, for example as a tert-butyldimethylsilyl (TBDMS) ether, to allow for other transformations on the molecule before being deprotected at a later stage. rsc.org

Coupling Reactions for Amide Bond Formation

The assembly of the final molecule involves the formation of two key amide-type bonds: the peptide bond linking the hexanoyl backbone to the leucine (B10760876) amide and the carbamate (B1207046) linkage of the Boc protecting group.

Attachment of the Leucine Amide Moiety

The formation of the amide bond between the carboxyl group of the synthesized hexanoyl backbone and the amino group of L-leucine amide is a critical step. biosynth.comchemimpex.com This transformation requires the activation of the carboxylic acid. masterorganicchemistry.com A variety of peptide coupling reagents have been developed to facilitate this reaction efficiently while minimizing side reactions, particularly racemization of the chiral center adjacent to the carboxyl group. bachem.comacs.org

Common methods involve the use of carbodiimides, such as Dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (B26582) (HOBt). peptide.comnih.gov HOBt acts to suppress racemization and improve reaction efficiency. creative-peptides.com More advanced uronium/aminium salt-based reagents like HBTU and HATU offer faster reaction times and are highly effective, though they are often more expensive. peptide.comcreative-peptides.com The choice of reagent depends on the specific substrates and the desired balance between reaction speed, cost, and suppression of side reactions. acs.org

Coupling ReagentFull NameMechanism/TypeKey AdvantagesDisadvantages
DCC / DICDicyclohexylcarbodiimide / DiisopropylcarbodiimideCarbodiimide (B86325)Inexpensive and effective. bachem.compeptide.comForms insoluble urea (B33335) byproduct (DCC), requires additive (e.g., HOBt) to suppress racemization. peptide.comnih.gov
EDC1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideCarbodiimideWater-soluble urea byproduct, easy removal. peptide.comnih.govRequires HOBt to minimize racemization. nih.gov
HBTU / TBTUO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) / tetrafluoroborateAminium SaltHigh efficiency, fast reaction times, soluble byproducts. bachem.compeptide.comcreative-peptides.comMore expensive, contains potentially explosive HOBt moiety. bachem.comcreative-peptides.com
HATUO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltVery fast, highly effective for difficult couplings, less epimerization than HBTU. peptide.comHigh cost, contains potentially explosive HOAt moiety. bachem.comacs.org
COMU1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphateUronium SaltHigh reactivity comparable to HATU, safer (Oxyma-based), good solubility. acs.orgRelatively new, can be more expensive than older reagents.

Formation of the Boc-Protected Carbamate

To prevent the N-terminal amine of the hexanoyl moiety from participating in unwanted side reactions, it is protected with a tert-butoxycarbonyl (Boc) group. organic-chemistry.orgcreative-peptides.com This is a standard procedure in peptide and organic synthesis. biosynth.com The most common reagent for this transformation is Di-tert-butyl dicarbonate, also known as Boc anhydride (B1165640) ((Boc)₂O). orgsyn.orgmychemblog.com

The reaction is typically carried out by treating the amine with (Boc)₂O in the presence of a base. nih.gov The choice of base and solvent can vary, with common systems including sodium bicarbonate in an aqueous/organic solvent mixture or tertiary amines like triethylamine (B128534) (TEA) or 4-(dimethylamino)pyridine (DMAP) in an anhydrous organic solvent such as dichloromethane (B109758) (DCM) or acetonitrile. mychemblog.comchemicalbook.com This method reliably forms the stable N-Boc carbamate in high yield. nih.gov

Protecting Group Manipulations and Orthogonal Strategies

The synthesis of a multifunctional molecule like a substituted hexanoyl-leucine amide requires the use of several different protecting groups for various functional sites (e.g., the N-terminus, the hydroxyl group on the backbone, and reactive side chains of other amino acids if present). The core principle governing the selection of these groups is orthogonality. nih.gov An orthogonal protecting group strategy allows for the selective removal of one type of protecting group under a specific set of conditions without affecting the others. peptide.com

The two most widely used α-amino protecting groups in peptide synthesis are Boc and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.comiris-biotech.de The Boc group is labile to strong acids, such as trifluoroacetic acid (TFA), while the Fmoc group is removed under mild basic conditions, typically with piperidine. creative-peptides.comiris-biotech.de A third common protecting group is the benzyl (Bzl) group, often used for protecting hydroxyls or carboxylic acids, which is typically removed under neutral conditions via catalytic hydrogenolysis (H₂/Pd). biosynth.com

This orthogonality is crucial. For instance, the acid-labile Boc group on the N-terminus can be removed without cleaving a benzyl ether protecting a hydroxyl group on the hexanoyl backbone. Similarly, a base-labile Fmoc group could be used elsewhere in a larger peptide chain and be removed without affecting the Boc or Bzl groups. This selective deprotection allows for the stepwise construction and modification of the target molecule in a controlled manner. nih.gov

Protecting GroupAbbreviationStructureCleavage ConditionsStability
tert-ButoxycarbonylBoct-Bu-O-(C=O)-Strong Acid (e.g., TFA, HCl). creative-peptides.comchemicalbook.comStable to base and hydrogenolysis. biosynth.com
9-FluorenylmethoxycarbonylFmocFmoc-CH₂-O-(C=O)-Base (e.g., Piperidine in DMF). creative-peptides.comiris-biotech.deStable to acid and hydrogenolysis. iris-biotech.de
BenzyloxycarbonylCbz or ZBn-O-(C=O)-Catalytic Hydrogenolysis (H₂/Pd), strong acid (HBr/AcOH). creative-peptides.compeptide.comStable to mild acid and base.
BenzylBzl or BnBn-Catalytic Hydrogenolysis (H₂/Pd), strong acid. biosynth.comStable to mild acid and base.

Selective Deprotection of the Boc Group

The removal of the Boc group is a critical step in the iterative process of peptide chain elongation. This deprotection must be selective, efficient, and clean to ensure the integrity of the growing peptide and any other protecting groups present. The Boc group is highly sensitive to acid, and its removal is typically achieved through acidolysis, which proceeds via the formation of a stable tert-butyl cation. acsgcipr.org

A variety of acidic reagents can be employed for Boc deprotection, with the choice depending on the synthetic phase (solid or solution) and the presence of other acid-labile groups. In solution-phase peptide synthesis (LPPS), a common reagent is trifluoroacetic acid (TFA), often used as a 50% solution in a solvent like dichloromethane (CH₂Cl₂). For solid-phase peptide synthesis (SPPS), a 1-2M solution of HCl in an organic solvent, such as dioxane, is frequently preferred to minimize side reactions that can be caused by TFA.

The primary challenge during Boc deprotection is preventing unwanted side reactions caused by the tert-butyl cation intermediate. acsgcipr.org This electrophilic species can alkylate nucleophilic side chains, particularly those of tryptophan and methionine. To suppress these side reactions, "scavengers" are added to the deprotection solution to trap the tert-butyl cation. Common scavengers include anisole, cresol, thiophenol, and dimethyl sulfide. acsgcipr.org

Recent research has also explored milder and more chemoselective reagents for Boc deprotection. For instance, Lewis acids like bismuth(III) trichloride (B1173362) (BiCl₃) in a mixed solvent system have been shown to selectively remove the N-Boc group in excellent yields without affecting other acid-sensitive groups like tert-butyl esters. researchgate.net Similarly, iron(III) chloride (FeCl₃) has been presented as an environmentally friendly and cost-effective Lewis acid for Boc removal in both solution and solid-phase synthesis. researchgate.net

Reagent/ConditionTypical ApplicationKey ConsiderationsReferences
Trifluoroacetic Acid (TFA) in CH₂Cl₂Solution-Phase SynthesisHighly efficient but can cleave other acid-labile groups. Requires scavengers (e.g., anisole) to prevent side reactions. acsgcipr.org
HCl in Dioxane/Organic SolventSolid-Phase SynthesisCommonly used alternative to TFA in SPPS to avoid trifluoroacetylation side products.
Bismuth(III) Trichloride (BiCl₃)Solution-Phase SynthesisOffers high chemoselectivity; does not affect acid-labile esters or cause alkylation of sensitive residues. researchgate.net
Iron(III) Chloride (FeCl₃)Solution & Solid-Phase SynthesisAn environmentally friendly and cost-effective Lewis acid catalyst for mild deprotection. researchgate.net
Thermal (Catalyst-Free)Continuous Flow SynthesisCan achieve selective deprotection by controlling temperature, avoiding acid catalysts altogether. researchgate.net

Management of Other Protecting Groups for Side Chains and Hydroxyls

The synthesis of complex peptides often requires the protection of reactive functional groups found in the side chains of amino acids such as lysine (B10760008), aspartic acid, serine, and tyrosine. The successful management of these protecting groups relies on the principle of "orthogonality," which dictates that multiple classes of protecting groups are used, each removable by a different chemical mechanism without affecting the others. iris-biotech.denih.govpeptide.com This allows for the selective deprotection of a specific site for modification or the final, global deprotection at the end of the synthesis. nih.gov

In the context of a Boc-based strategy for the α-amino group, side chains are typically protected with groups that are stable to the moderately acidic conditions used for Boc removal but can be cleaved under stronger conditions. This classic approach is known as the Boc/Bzl protection scheme, where side-chain functional groups are protected by benzyl-based (Bzl) groups. peptide.com These benzyl-based protectors require very strong acids, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal, which typically occurs during the final step of cleaving the completed peptide from the resin in SPPS. peptide.compeptide.com

An alternative and more widely used orthogonal strategy is the Fmoc/tBu scheme. iris-biotech.de In this approach, the α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while side chains are protected by acid-labile groups derived from tert-butyl (tBu), such as the tert-butyl ether for serine and threonine, the tert-butyl ester for aspartic and glutamic acids, and even a Boc group for the side chain of lysine or histidine. iris-biotech.depeptide.com The final cleavage from the resin and removal of these side-chain protectors is accomplished with a strong acid like TFA. iris-biotech.de

Semi-permanent protecting groups offer another layer of control. These are stable during the main chain elongation but can be removed while the peptide is still attached to the resin and in the presence of the permanent side-chain protecting groups. iris-biotech.de Examples include the methyltrityl (Mtt) and methoxytrityl (Mmt) groups, which are labile to very mild acid (e.g., 1% TFA in DCM), and the Dde group, which is removed by hydrazine. iris-biotech.de This strategy is invaluable for on-resin modifications like cyclization or fluorescent labeling. iris-biotech.depeptide.com

Protecting GroupFunctionality ProtectedCleavage ConditionOrthogonal ToReferences
tert-Butyloxycarbonyl (Boc)α-Amino, Side-Chain Amino (Lys)Moderate Acid (TFA, HCl/Dioxane)Bzl, Fmoc, Mtt peptide.compeptide.com
Benzyl (Bzl)Hydroxyl (Ser/Thr), Carboxyl (Asp/Glu)Strong Acid (HF, TFMSA), HydrogenolysisBoc, Fmoc peptide.com
tert-Butyl (tBu)Hydroxyl (Ser/Thr), Carboxyl (Asp/Glu)Strong Acid (TFA)Fmoc iris-biotech.de
9-Fluorenylmethoxycarbonyl (Fmoc)α-Amino, Side-Chain Amino (Lys)Base (e.g., Piperidine)Boc, Bzl, tBu, Trt iris-biotech.depeptide.com
Methyltrityl (Mtt)Side-Chain Amino/Hydroxyl/CarboxylVery Mild Acid (1% TFA in DCM)Fmoc, Boc, tBu iris-biotech.de

Solid-Phase Versus Solution-Phase Synthetic Approaches

Solid-Phase Peptide Synthesis (SPPS) , introduced by R. B. Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support (resin). nih.govpeptide.com A key advantage of SPPS is the simplification of the purification process; excess reagents and soluble by-products are removed by simple filtration and washing of the resin after each coupling and deprotection step. americanpeptidesociety.orgcpcscientific.com This feature makes SPPS highly efficient, rapid, and amenable to automation, rendering it the dominant method for research and the synthesis of medium-to-long peptides. americanpeptidesociety.orgmtoz-biolabs.com However, challenges in SPPS include potentially lower yields as the peptide length increases and difficulties in purifying the final product from closely related impurities that may have formed. neulandlabs.com

Solution-Phase Peptide Synthesis (LPPS) is the classical approach where all reactions are carried out in a homogeneous solution. neulandlabs.com A major advantage of LPPS is its scalability, making it well-suited for the large-scale industrial production of peptides where economies of scale can be achieved. neulandlabs.comamericanpeptidesociety.org This method allows for the purification and characterization of intermediate peptide segments, which can ensure the quality of the final product. cpcscientific.com The primary drawbacks of LPPS are that it is more time-consuming and labor-intensive, as it requires complex purification, often by crystallization or chromatography, after each step. americanpeptidesociety.org This complexity makes it less practical for synthesizing long peptides and difficult to automate. mtoz-biolabs.com

For a small dipeptide amide like Boc-CH₂Ph-Leu-NH₂, both methods are viable. An SPPS approach would involve anchoring a Rink Amide resin, followed by the coupling of Boc-Leu-OH and then the second N-Boc protected amino acid. Cleavage from the resin would yield the desired C-terminal amide. In contrast, an LPPS approach would involve coupling the two amino acids in solution, followed by amidation and purification. While LPPS might offer better control for a large-scale synthesis, SPPS would provide a faster and more efficient route for laboratory-scale preparation. cpcscientific.commtoz-biolabs.com

FeatureSolid-Phase Peptide Synthesis (SPPS)Solution-Phase Peptide Synthesis (LPPS)References
Principle Peptide chain grows on an insoluble solid support (resin).All reactions occur in a homogeneous solution. peptide.comneulandlabs.com
Purification Simple filtration and washing after each step.Requires extraction, crystallization, or chromatography after each step. americanpeptidesociety.org
Speed & Efficiency Fast and highly efficient, especially for long peptides.Slower and more labor-intensive. americanpeptidesociety.orgcpcscientific.com
Automation Easily automated.Difficult to automate. americanpeptidesociety.orgmtoz-biolabs.com
Scalability Suitable for mg to gram scale; large-scale can be limited by resin capacity.Highly scalable for industrial, multi-kilogram production. neulandlabs.comamericanpeptidesociety.org
Best Suited For Research, high-throughput screening, long and complex peptides.Short peptides, large-scale commercial manufacturing. americanpeptidesociety.orgmtoz-biolabs.com

Chemical Transformations and Functional Group Interconversions of N Boc Protected Hexanoyl Leucine Amide Derivatives

Reactivity of the Amide Linkages and Terminal Amide Functionality

Amide bonds are fundamental to the structure of peptides and are known for their significant stability, which is attributed to resonance delocalization. nih.gov However, under specific conditions, both the internal (peptide) and terminal C-terminal amide functionalities can undergo chemical transformations, most notably hydrolysis.

The cleavage of amide bonds typically requires vigorous conditions, such as heating in the presence of strong acids or bases. nih.gov For instance, complete hydrolysis of a peptide into its constituent amino acids is often achieved by treatment with 6 N HCl at elevated temperatures. nih.gov However, studies have shown that even under the mildly acidic conditions used for cleaving peptides from certain solid-phase resins, such as trifluoroacetic acid (TFA) in water, unexpected hydrolysis of remote amide bonds can occur. nih.govacs.org The rate of this acid-catalyzed hydrolysis can be influenced by the nature of the N-acyl group, with electron-rich groups tending to accelerate the reaction. acs.org

The terminal primary amide is also susceptible to hydrolysis, converting it into a C-terminal carboxylic acid. This transformation can be achieved through both chemical and enzymatic means. Late-stage diversification strategies have been developed to convert peptide hydrazides, which can be prepared from the corresponding amides, into carboxylic acids using oxidizing agents like Oxone or through azidation followed by treatment with β-mercaptoethanol. explorationpub.com Alternatively, enzymatic methods using proteases like subtilisin in the presence of ammonium (B1175870) salts can be employed for the amidation of C-terminal esters or acids, and the reverse reaction—hydrolysis—can also be catalyzed under specific conditions. google.com

Beyond hydrolysis, the terminal amide can be a site for other chemical modifications. For example, methods have been developed to distinguish C-terminal amides from free carboxyl groups by selectively converting the free carboxyl into a methylamide, a derivatization that aids in mass spectrometry analysis. nih.gov While direct conversion of the terminal amide to other functional groups is challenging, its hydrolysis to a carboxylic acid opens up a wide range of subsequent derivatization possibilities. rsc.org

Table 1: Conditions for Amide Bond Hydrolysis

Condition Reagents Target Bond Notes
Strong Acid Hydrolysis 6 N HCl, 100-110 °C Internal and Terminal Amides Results in complete breakdown to constituent amino acids. nih.gov
Mild Acid Hydrolysis Trifluoroacetic acid (TFA)/water mixtures, room temperature Internal Amides Can lead to unintended cleavage, especially with electron-rich N-acyl groups. nih.govacs.org
Metal-Ion Catalyzed Hydrolysis Metal ions (e.g., Zn(II)) Internal Amides The metal ion coordinates to the carbonyl group and N-terminal amino group to facilitate cleavage. nih.gov
Enzymatic Hydrolysis Proteases (e.g., subtilisin) Internal and Terminal Amides Offers high selectivity under mild conditions. The reverse reaction (amidation) is also possible. google.com
Oxidative Conversion (from Hydrazide) Oxone (potassium peroxymonosulfate) Terminal Amide (via hydrazide intermediate) Part of a late-stage diversification strategy to yield a C-terminal carboxylic acid. explorationpub.com

Transformations Involving the Hydroxyl and Benzyl (B1604629) Moieties within the Hexanoyl Backbone

The presence of hydroxyl (-OH) and benzyl (-CH2Ph) groups on the hexanoyl backbone introduces additional sites for chemical modification, allowing for the synthesis of more complex and functionally diverse derivatives.

A hydroxyl group can undergo a variety of common organic reactions. These include phosphorylation, a frequent post-translational modification in proteins, as well as the addition of other chemical groups like fatty acids, acetyl groups, or sulfates. libretexts.org In the context of peptide synthesis, hydroxyl groups are often protected to prevent side reactions during coupling steps. peptide.com Common protecting groups for alcohols in Boc-based synthesis include the benzyl (Bzl) ether, which is typically removed under strong acid conditions (like HF) or by catalytic hydrogenolysis. peptide.comchemistrysteps.com

The benzyl moiety, while generally stable, can also be a site for transformation. In many synthetic strategies, the benzyl group is used as a protecting group (Bzl for hydroxyls, thiols, or carboxyls; Cbz for amines) due to its stability under various conditions. biosynth.comhighfine.com Its removal is most commonly achieved by catalytic hydrogenolysis (e.g., H2 over a palladium catalyst), a method that is incompatible with reducible functional groups like double or triple bonds. chemistrysteps.comhighfine.com Alternatively, strong acids like HF, TFMSA, or HBr/AcOH can be used for cleavage, which aligns with the final deprotection step in some Boc-based solid-phase peptide synthesis (SPPS) protocols. peptide.compeptide.com It has also been noted that acetic acid can facilitate the debenzylation of certain N-Boc, N-Benzyl double-protected systems. researchgate.net

Conformational Analysis and Structural Characterization in Academic Research

Spectroscopic Elucidation of Molecular Structure

Spectroscopic methods are indispensable for the direct characterization of molecular structure, providing empirical data on connectivity, stereochemistry, and conformational preferences in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. For Boc-Phe-Leu-NH2, a suite of one- and two-dimensional NMR experiments is used to achieve a complete assignment of proton (¹H) and carbon (¹³C) signals and to probe the molecule's conformational dynamics.

Two-dimensional experiments such as COSY (Correlation Spectroscopy) are used to establish through-bond proton-proton connectivities, confirming the amino acid sequence. researchgate.net More advanced techniques, like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provide information about through-space proximities between protons that are close to each other (typically <5 Å), which is essential for defining the peptide's fold. nih.gov For instance, specific NOE signals can indicate the presence of turns or extended structures by revealing proximity between the amide proton of leucine (B10760876) and protons on the phenylalanine residue.

The magnitude of the three-bond coupling constant between the amide proton and the alpha-proton (³J(HNHα)) is particularly informative. Governed by the Karplus relationship, this value provides direct insight into the backbone dihedral angle phi (φ), helping to restrain the possible conformations of the peptide backbone. A cis-trans equilibrium around the Boc-Phe bond, though less common, can also be identified and quantified by the appearance of distinct sets of NMR signals for each isomer. nih.gov

Table 1: Representative ¹H NMR Chemical Shift Assignments for Boc-Phe-Leu-NH2.Values are illustrative and can vary with solvent and temperature.
Proton AssignmentTypical Chemical Shift Range (ppm)Multiplicity
Boc-(CH₃)₃1.3 - 1.5Singlet
Phe-NH6.5 - 7.0Doublet
Phe-Hα4.2 - 4.5Multiplet
Phe-Hβ2.9 - 3.2Multiplet
Phe-Aromatic7.1 - 7.4Multiplet
Leu-NH7.8 - 8.2Doublet
Leu-Hα4.0 - 4.3Multiplet
Leu-Hβ1.5 - 1.7Multiplet
Leu-Hγ1.4 - 1.6Multiplet
Leu-Hδ (CH₃)₂0.8 - 1.0Doublet
-CONH₂7.3 - 7.6Broad Singlets

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and verifying the primary structure (amino acid sequence) of Boc-Phe-Leu-NH2. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, which allows the intact molecule to be ionized, typically as a protonated species [M+H]⁺.

High-resolution mass spectrometry can determine the molecular mass with high accuracy, confirming the elemental composition. Tandem mass spectrometry (MS/MS) is employed to sequence the peptide. acs.org In an MS/MS experiment, the parent ion [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is predictable and provides sequence-specific information. Key fragment ions include b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive ions of the same series corresponds to the mass of a specific amino acid residue, thus confirming the Phe-Leu sequence. nih.gov The Boc protecting group itself can produce characteristic fragment ions, often involving the loss of isobutylene (56 Da) or the entire Boc group (101 Da), further aiding in structural confirmation. nih.govresearchgate.net

Table 2: Predicted m/z Values for Key Ions in ESI-MS/MS Analysis of Boc-Phe-Leu-NH2.
IonDescriptionPredicted m/z
[M+H]⁺Protonated Parent Molecule378.24
[M+H-C₄H₈]⁺Loss of isobutylene from Boc group322.18
b₁Boc-Phe fragment250.14
y₁Leu-NH₂ fragment131.12

Infrared (IR) spectroscopy provides valuable information about the functional groups present in Boc-Phe-Leu-NH2 and the hydrogen-bonding patterns that influence its secondary structure. The IR spectrum is characterized by specific absorption bands corresponding to the vibrations of different chemical bonds. Key bands include the N-H stretching vibrations (around 3300 cm⁻¹), the C=O stretching of the Boc group's urethane (around 1700 cm⁻¹), and the characteristic Amide I (primarily C=O stretch, ~1650 cm⁻¹) and Amide II (N-H bend and C-N stretch, ~1550 cm⁻¹) bands of the peptide backbone. The precise frequencies of the Amide I and N-H bands are sensitive to hydrogen bonding, allowing researchers to infer the presence of folded or extended structures.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. nih.gov It is exceptionally sensitive to the chiral environment of the peptide backbone and is widely used to assess the secondary structure of peptides and proteins. creative-proteomics.com While dipeptides are too short to form stable α-helices or β-sheets, their CD spectra can reveal propensities for certain conformations, such as β-turns or polyproline II (PPII)-like structures. subr.edunih.gov The CD spectrum of Boc-Phe-Leu-NH2 would be a composite of contributions from the peptide backbone, the terminal amide, and the aromatic side chain of phenylalanine, providing a global signature of its conformational ensemble in solution.

Computational Chemistry and Molecular Modeling Studies

Computational methods complement experimental techniques by providing a detailed, atomistic view of the peptide's conformational energy landscape and reaction pathways.

Molecular modeling techniques are used to explore the vast conformational space available to Boc-Phe-Leu-NH2 and to identify its most stable, low-energy structures. cam.ac.uk This exploration is typically performed by systematically rotating the key dihedral angles of the backbone (φ, ψ) and side chains (χ).

Potential energy surface (PES) scans are conducted using molecular mechanics (MM) force fields or more accurate quantum mechanics (QM) methods. These calculations generate Ramachandran-like plots that show the relative energies of different backbone conformations, highlighting energetically favorable regions such as those corresponding to extended (β-strand) or turn-like structures. nih.gov The results from these simulations can predict the most probable conformers, which can then be compared with experimental data from NMR. Molecular dynamics (MD) simulations can further provide insight into the dynamic behavior of the peptide in solution, showing how it transitions between different conformational states over time. acs.org

Table 3: Illustrative Low-Energy Conformational Regions for a Dipeptide Backbone.
Conformation TypeApproximate φ Angle (°)Approximate ψ Angle (°)
Right-handed α-helix-57-47
β-strand (extended)-139+135
Polyproline II (PPII)-75+145
Type II β-turn (i+2 position)-60+120

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful for investigating the mechanisms of chemical reactions at the electronic level. scirp.org In the context of Boc-Phe-Leu-NH2, these methods are not typically used to study its biological action but rather to elucidate the mechanism of its synthesis, specifically the formation of the peptide bond between phenylalanine and leucine.

These calculations can model the entire reaction pathway of peptide coupling. Researchers can compute the geometries and energies of reactants, transition states, and products. nih.gov This allows for the determination of activation energy barriers, which explains the kinetics of the reaction. mdpi.comnih.gov For example, DFT can be used to compare the efficiency of different coupling reagents (like DCC or TBTU) by calculating the energy profiles for the respective reaction mechanisms, providing fundamental insights into the process of peptide synthesis. scirp.org

In-Depth Analysis of Boc-L-phenylalanyl-L-leucinamide:

The specific dipeptide, Boc-L-phenylalanyl-L-leucinamide, represented by the chemical formula Boc-CH2Ph-Leu-NH2, has not been the subject of extensive investigation in publicly available scientific literature regarding its specific intermolecular interactions and binding modes. While research into larger, more complex peptides containing the Boc-Phe-Leu sequence exists, detailed studies focusing solely on this particular dipeptide amide are not readily found.

Therefore, a comprehensive and scientifically accurate discussion on the "Investigation of Intermolecular Interactions and Binding Modes" for this compound, complete with detailed research findings and data tables as requested, cannot be provided at this time. Scientific inquiry into the conformational preferences, hydrogen bonding patterns, and specific binding interactions of a molecule requires dedicated experimental and computational studies, such as X-ray crystallography, NMR spectroscopy, and molecular dynamics simulations. In the absence of such published research for this compound, any detailed exposition would be speculative and not grounded in established scientific findings.

Further research and publication in peer-reviewed journals would be necessary to elucidate the specific structural and interactive properties of this compound.

Application As a Synthetic Building Block and Chemical Biology Tool

Utilization as a Building Block in Peptide and Peptidomimetic Libraries

Boc-CH2Ph-Leu-NH2 is a key component in the generation of peptide and peptidomimetic libraries, which are instrumental in drug discovery and the study of protein-protein interactions. The Boc (tert-butoxycarbonyl) protecting group on the N-terminus allows for controlled, stepwise peptide synthesis, preventing unwanted side reactions during the coupling of subsequent amino acids. The C-terminal amide group is a common feature in many biologically active peptides, often contributing to increased stability against enzymatic degradation compared to their carboxylic acid counterparts.

The synthesis of dipeptide systems with protected amino functions is a well-established process, often achieved with high yields and retention of chiral integrity. researchgate.net Methods such as using titanium tetrachloride as a condensing agent in pyridine (B92270) with microwave assistance have proven effective for the formation of the peptide bond. researchgate.net This allows for the efficient incorporation of this compound into larger peptide chains.

The true utility of this building block lies in its contribution to the structural diversity of peptidomimetic libraries. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. By incorporating unnatural amino acids or modifying the peptide backbone, researchers can create vast libraries of compounds for high-throughput screening.

Below is a table summarizing the key features of this compound as a building block:

FeatureDescriptionAdvantage in Library Synthesis
N-terminal Boc Group A robust protecting group for the amine function.Enables controlled, stepwise elongation of the peptide chain; prevents self-polymerization.
Dipeptide Core Provides a defined secondary structure motif.Can be used to mimic specific turns or binding epitopes in natural peptides.
C-terminal Amide A modification of the C-terminus.Increases resistance to carboxypeptidases, enhancing in vivo stability.
Side Chains Phenylalanine and Leucine (B10760876) residues.Offer specific hydrophobic and steric interactions, crucial for molecular recognition.

Design and Synthesis of Molecular Probes for Biological Systems

Molecular probes are essential tools for visualizing and studying biological processes in real-time. This compound can serve as a foundational scaffold for the development of such probes. By attaching a reporter molecule, such as a fluorophore or a radiolabel, to the dipeptide, researchers can create probes that target specific enzymes or receptors.

The synthesis of these probes often involves the deprotection of the N-terminal Boc group, followed by the coupling of the reporter molecule. For instance, a fluorescent dye with a reactive carboxylic acid group can be attached to the newly freed N-terminus. The inherent properties of the dipeptide, such as its hydrophobicity and ability to engage in specific interactions, can guide the probe to its biological target.

An example of a related application is the synthesis of a novel benzothiazole (B30560) derivative of a Boc-Phe-Phe dipeptide, which resulted in a compound with fluorescent and nonlinear optical properties. mdpi.com This demonstrates how dipeptide scaffolds can be modified to create optically active probes. The synthesis involved a simple coupling reaction between 2-amino-6-ethoxybenzothiazole (B160241) and Boc-diphenylalanine, yielding the final product in good yield. mdpi.com

The following table outlines a general strategy for the synthesis of a molecular probe from this compound:

StepProcedurePurpose
1. Deprotection Removal of the N-terminal Boc group using an acid such as trifluoroacetic acid (TFA).To expose the primary amine for subsequent conjugation.
2. Reporter Conjugation Coupling of a reporter molecule (e.g., a fluorescent dye with an activated carboxyl group) to the N-terminus.To introduce a detectable signal to the dipeptide scaffold.
3. Purification Separation of the desired probe from unreacted starting materials and byproducts.To ensure the purity and specificity of the final molecular probe.

Role in the Development of Targeted Molecular Delivery Systems

Targeted molecular delivery systems aim to transport therapeutic agents specifically to diseased cells or tissues, thereby minimizing off-target effects. The peptide sequence of this compound can be exploited as a recognition motif for specific cellular receptors or transporters. By conjugating a drug molecule to this dipeptide, it is possible to create a prodrug that is selectively taken up by target cells.

The design of such delivery systems relies on the principle that the peptide component acts as a "homing device," guiding the attached cargo to its destination. Once inside the target cell, the peptide-drug conjugate can be cleaved by intracellular enzymes, releasing the active drug. The stability of the amide bond at the C-terminus of this compound can be advantageous in preventing premature degradation of the delivery system in the bloodstream.

While direct examples involving this compound are not extensively documented, the general principle is well-established in the field of peptide-drug conjugates. The choice of the peptide sequence is critical for targeting, and the specific combination of phenylalanine and leucine may confer affinity for certain transporters or receptors that recognize hydrophobic amino acids.

Strategic Use in Bioconjugation and Chemically Modified Biomolecules

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a single hybrid. this compound can be strategically employed in bioconjugation to modify larger biomolecules such as proteins or antibodies. The primary amine, after deprotection of the Boc group, serves as a convenient handle for conjugation.

Common bioconjugation strategies that can be applied to the deprotected form of this compound include:

Amide Bond Formation: The N-terminal amine can react with activated carboxyl groups (e.g., NHS esters) on another molecule to form a stable amide bond. thermofisher.com

Thiourea (B124793) Linkage: Reaction of the amine with an isothiocyanate group results in the formation of a thiourea linkage.

These conjugation methods allow for the attachment of the dipeptide to a variety of substrates, thereby imparting new properties to the target biomolecule. For example, conjugating this dipeptide to a protein could enhance its hydrophobicity or introduce a specific recognition site for another binding partner.

The table below summarizes potential bioconjugation reactions involving the deprotected dipeptide:

Reactive Group on Dipeptide (after deprotection)Reactive Group on Target MoleculeResulting Linkage
Primary Amine (-NH2)N-hydroxysuccinimide (NHS) esterAmide
Primary Amine (-NH2)IsothiocyanateThiourea
Primary Amine (-NH2)Aldehyde or Ketone (followed by reductive amination)Secondary Amine

Mechanistic Investigations of Synthetic Pathways and Transformations

Elucidation of Reaction Kinetics and Thermodynamic Control in Synthesis

The formation of the peptide bond in Boc-CH2Ph-Leu-NH2 is a condensation reaction that is thermodynamically unfavorable in aqueous environments, with a positive Gibbs free energy (ΔG) change, indicating an endergonic process. stackexchange.commedschoolcoach.comechemi.com This thermodynamic barrier is overcome by coupling the reaction to exergonic processes, typically through the use of activating agents for the carboxylic acid moiety of the Boc-protected phenylalanine. medschoolcoach.com

The kinetics of the peptide bond formation are highly dependent on the coupling method employed. A common method for such syntheses is the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). The reaction proceeds through a multi-step mechanism:

Activation of the Carboxylic Acid: The carboxylic acid of Boc-L-phenylalanine reacts with DCC to form a highly reactive O-acylisourea intermediate. This is the rate-determining step in the absence of additives.

Nucleophilic Attack: The amino group of L-leucinamide then acts as a nucleophile, attacking the carbonyl carbon of the O-acylisourea intermediate.

Formation of the Peptide Bond: This attack leads to the formation of the desired peptide bond and the release of N,N'-dicyclohexylurea (DCU), a largely insoluble byproduct. reactionweb.io

FactorInfluence on KineticsInfluence on Thermodynamics
Coupling Agent The choice of coupling agent (e.g., DCC, EDC) and additive (e.g., HOBt) significantly affects the rate of the reaction by influencing the nature and reactivity of the activated intermediate.Coupling agents make the overall reaction exergonic by providing an energetically favorable pathway for amide bond formation.
Solvent The polarity and solvating power of the solvent can influence the reaction rate by affecting the solubility of reactants and the stability of charged intermediates.The solvent can affect the solvation energies of reactants and products, thus influencing the overall Gibbs free energy change of the reaction.
Temperature Increasing the temperature generally increases the reaction rate according to the Arrhenius equation. However, it can also promote side reactions.The effect of temperature on the equilibrium is governed by the van 't Hoff equation; for an exothermic coupling reaction, lower temperatures would favor product formation at equilibrium.
Concentration Higher concentrations of reactants lead to a faster reaction rate, as described by the rate law of the reaction.Concentration does not affect the thermodynamic equilibrium constant, but it does influence the position of the equilibrium according to Le Chatelier's principle.

Stereochemical Purity and Diastereoselectivity in Complex Product Formation

Maintaining the stereochemical integrity of the chiral centers in both phenylalanine and leucine (B10760876) is of paramount importance during the synthesis of this compound. The primary stereochemical challenge is the prevention of racemization or epimerization at the α-carbon of the activated phenylalanine residue. mdpi.com

The mechanism of racemization primarily involves the formation of a 5(4H)-oxazolone intermediate from the activated Boc-L-phenylalanine. The formation of this planar, achiral intermediate allows for the loss of stereochemical information at the α-carbon. The oxazolone (B7731731) can then be reprotonated from either face, leading to a mixture of L- and D-isomers of the phenylalanine residue in the final dipeptide. mdpi.com

Several factors can influence the extent of racemization:

The nature of the activating group: Highly reactive intermediates are more prone to oxazolone formation.

The presence of a base: Bases can facilitate the deprotonation of the α-carbon, promoting racemization.

The reaction temperature: Higher temperatures can increase the rate of oxazolone formation.

The N-terminal protecting group: The Boc group is known to be effective at suppressing racemization compared to other protecting groups due to electronic effects that disfavor the formation of the oxazolone.

The use of additives such as HOBt is a common strategy to suppress racemization. HOBt intercepts the highly reactive O-acylisourea intermediate to form an HOBt-ester, which is less prone to cyclize into the oxazolone. This allows the aminolysis to proceed with a higher degree of stereochemical retention. bachem.compeptide.com

Studies on the coupling of t-BOC-L-phenylalanine with glycine (B1666218) derivatives using carbodiimide (B86325) methods have shown that racemization can be kept to a very low level, in the range of 0.01 to 0.1%, depending on the specific reaction conditions. nih.gov While specific diastereoselectivity data for the synthesis of this compound is not extensively reported, the principles of stereochemical control in peptide synthesis suggest that by carefully selecting the coupling reagents, solvent, and temperature, high diastereomeric purity can be achieved.

ConditionEffect on Stereochemical Purity
Use of HOBt Significantly reduces racemization by forming a more stable active ester intermediate that is less prone to oxazolone formation. bachem.compeptide.com
Choice of Solvent Less polar solvents are generally preferred as they can disfavor the formation of charged intermediates that may lead to racemization.
Control of Temperature Lower temperatures are generally employed to minimize the rate of epimerization.
Avoidance of Strong Bases The use of strong, non-nucleophilic bases should be carefully controlled to prevent deprotonation at the α-carbon of the activated amino acid.

Understanding Side Reactions and Optimization of Reaction Conditions

Beyond racemization, several other side reactions can occur during the synthesis of this compound, impacting the yield and purity of the final product. Understanding and mitigating these side reactions is a key aspect of optimizing the synthetic protocol.

N-Acylurea Formation: A common side reaction when using carbodiimides like DCC is the intramolecular rearrangement of the O-acylisourea intermediate to form a stable N-acylurea. nih.govpeptide.com This byproduct is unreactive towards the amine and represents a loss of the activated amino acid. The formation of N-acylurea can be minimized by the addition of HOBt, which rapidly converts the O-acylisourea to the HOBt-ester, outcompeting the rearrangement reaction. peptide.com

Diketopiperazine Formation: The formation of a cyclic dipeptide, known as a diketopiperazine, is another potential side reaction. researchgate.netacs.org This can occur after the formation of the dipeptide amide, particularly if the N-terminal Boc group is prematurely cleaved. The free amino group of the dipeptide can then undergo an intramolecular cyclization with the C-terminal amide to form a stable six-membered ring, leading to a loss of the desired linear peptide. The stability of the Boc protecting group under the coupling conditions is therefore crucial to prevent this side reaction.

Optimization of Reaction Conditions: The optimization of the synthesis of this compound involves a careful balance of various parameters to maximize the yield of the desired product while minimizing side reactions and maintaining stereochemical purity. Key parameters for optimization include:

Choice of Coupling Reagent and Additive: The combination of DCC and HOBt is a well-established and effective choice for solution-phase peptide synthesis, offering a good balance between reactivity and suppression of side reactions. researchgate.netrsc.org

Solvent: Dichloromethane (B109758) (DCM) and dimethylformamide (DMF) are commonly used solvents for peptide coupling reactions. The choice of solvent can influence the solubility of reactants and byproducts, as well as the rates of the desired and undesired reactions.

Temperature: Reactions are typically carried out at or below room temperature to minimize racemization and other side reactions.

Stoichiometry of Reagents: The use of a slight excess of the coupling agent and HOBt is common to ensure complete activation of the carboxylic acid.

A study on the optimization of the synthesis of the closely related compound, Boc-Phe-Leu-OMe, provides valuable insights. In that study, various coupling reagents and conditions were screened, and it was found that a combination of a hypervalent iodine reagent and a phosphine (B1218219) could efficiently mediate the peptide bond formation with high yields and minimal side products. researchgate.net While the specific conditions may differ for the synthesis of the amide, the principles of optimizing the coupling step remain the same.

Side ReactionMitigating Factors
N-Acylurea Formation Addition of HOBt or other nucleophilic additives to trap the O-acylisourea intermediate. peptide.com
Racemization/Epimerization Use of urethane-based protecting groups (like Boc), addition of HOBt, low reaction temperatures, and avoidance of strong bases. mdpi.com
Diketopiperazine Formation Ensuring the stability of the N-terminal Boc protecting group throughout the coupling reaction. researchgate.netacs.org

Q & A

Q. What are the standard protocols for synthesizing and characterizing Boc-CH2Ph-Leu-NH2, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. For SPPS, use Fmoc-Leu-Wang resin, deprotect with piperidine, and couple Boc-protected intermediates using HBTU/HOBt activation. Characterization requires ¹H/¹³C NMR (e.g., δ 1.4 ppm for Boc tert-butyl group), HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient), and LC-MS to confirm molecular weight (expected [M+H]⁺: ~349.4 Da). Ensure purity (>95%) via integration of HPLC peaks. Document solvent ratios, coupling times, and purification steps (e.g., recrystallization solvents) to enable reproducibility .

Q. How does this compound function as a building block in peptide synthesis, and what are its advantages over alternative protecting groups?

  • Methodological Answer : The Boc group protects the α-amine, while the CH2Ph (benzyl) group stabilizes side-chain functionalities. Advantages include:
  • Acid stability : Boc is removed with TFA, compatible with acid-labile resins.
  • Orthogonality : Benzyl groups can be cleaved via hydrogenolysis, avoiding interference with Boc deprotection.
    Compare with Fmoc-based strategies, where base-sensitive side chains may degrade. Validate compatibility by testing coupling efficiency in model peptides (e.g., monitor by Kaiser test) .

Q. What are common impurities in this compound synthesis, and how can they be identified and mitigated?

  • Methodological Answer : Common impurities include:
  • Diketopiperazine byproducts : Formed via cyclization; suppress by using low-concentration coupling conditions.
  • Incomplete deprotection : Detect via NMR (residual Boc signals) or LC-MS (higher MW species).
    Mitigate via iterative purification (e.g., flash chromatography with EtOAc/hexane) and optimizing reaction kinetics (e.g., extended coupling times for sterically hindered residues) .

Advanced Research Questions

Q. How can researchers assess the stability of this compound under varying pH and temperature conditions for long-term storage?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH stability : Dissolve in buffers (pH 2–10), incubate at 25°C/40°C, and quantify degradation via HPLC at intervals (0, 7, 14 days).
  • Thermal analysis : Use DSC/TGA to identify decomposition thresholds (>150°C typical for Boc groups).
    Data contradictions (e.g., unexpected hydrolysis in acidic conditions) may arise from trace metal catalysts; validate via ICP-MS .

Q. How can researchers resolve contradictions in reported coupling efficiencies of this compound with proline-rich sequences?

  • Methodological Answer : Proline’s steric hindrance and cis/trans isomerism reduce coupling yields. Address via:
  • Kinetic analysis : Monitor reaction progress with real-time FTIR (disappearance of amine peaks).
  • Alternative activation : Use COMU or OxymaPure for improved efficiency.
    Cross-validate conflicting literature by replicating conditions (e.g., solvent, temperature) and reporting statistical confidence intervals (e.g., ±5% yield variance) .

Q. What strategies are recommended for comparative studies of this compound with novel photo-labile protecting groups in peptide synthesis?

  • Methodological Answer : Design a head-to-head study:
  • Synthetic efficiency : Compare stepwise yields and racemization rates (via Marfey’s assay).
  • Orthogonality : Test deprotection under UV light (365 nm) vs. TFA.
    Use HPLC-MS/MS to detect side reactions (e.g., photodegradation byproducts). Publish raw datasets in supplementary materials to facilitate meta-analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.